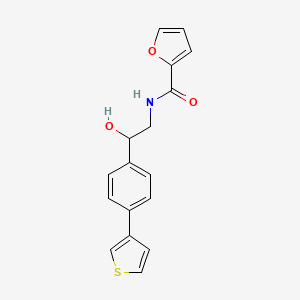

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c19-15(10-18-17(20)16-2-1-8-21-16)13-5-3-12(4-6-13)14-7-9-22-11-14/h1-9,11,15,19H,10H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDYCPCYHWRKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}furan-2-carboxamide, is a synthetic derivative of thiophene. Thiophene derivatives have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions. They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties. .

Mode of Action

Thiophene derivatives, in general, have been found to interact with multiple receptors, leading to a variety of biological effects. The interaction of the compound with its targets can lead to changes in cellular processes, potentially resulting in the therapeutic effects observed.

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer.

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide, also known as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that allows for diverse biological interactions, making it a subject of interest in various pharmacological studies.

The molecular formula of this compound is C17H15NO3S, with a molecular weight of 313.37 g/mol. The structural complexity arises from the presence of both furan and thiophene rings, which contribute to its biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO3S |

| Molecular Weight | 313.37 g/mol |

| Purity | Typically 95% |

Thiophene derivatives are known to interact with multiple biological targets, leading to a variety of effects:

- Receptor Interaction : The compound may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It is hypothesized that the compound can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.

- Biochemical Pathways : The presence of hydroxyl and carboxamide groups enhances its ability to participate in hydrogen bonding and π-π stacking interactions, potentially modulating various biochemical pathways .

Biological Activity

Research indicates that N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide exhibits a range of biological activities:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may be beneficial in preventing oxidative damage in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro, indicating potential use in inflammatory diseases.

- Anticancer Activity : Some studies have indicated cytotoxic effects against specific cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)furan-2-carboxamide:

-

Study on Antioxidant Activity :

- Researchers evaluated the antioxidant capabilities of various thiophene derivatives, finding that compounds with similar structures exhibited significant radical scavenging activity.

- This suggests potential for therapeutic applications in oxidative stress-related conditions.

-

Cytotoxicity Assays :

- A study assessed the cytotoxic effects of thiophene derivatives on cancer cell lines (e.g., HeLa and MCF-7), revealing that certain modifications enhanced their anticancer properties.

- The results indicated that the presence of furan and thiophene rings contributed positively to the cytotoxic effects observed.

-

Inflammation Studies :

- In vitro studies demonstrated that compounds with similar functional groups reduced the production of pro-inflammatory cytokines in macrophage models.

- This highlights their potential role in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Variations

- Backbone Complexity: The target compound’s hydroxyethyl linker distinguishes it from simpler aryl-linked analogs like 5e and more complex tert-butyl derivatives like ML188 .

- Heterocyclic Moieties : Replacement of pyridin-3-yl (in ML188) with thiophen-3-yl (in the target and compound 20 ) alters electron density and steric bulk, impacting enzyme binding . Thiophene rings enhance sulfur-mediated interactions, while furan rings prioritize oxygen-based hydrogen bonding .

Structural Biology Insights

X-ray crystallography of ML188 bound to SARS-CoV 3CLpro revealed critical interactions in the S1′, S1, and S2 pockets . Similar studies on the target compound could elucidate the role of its thiophen-3-yl and hydroxyethyl groups in binding kinetics.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyl at δ 2.5–4.0 ppm, aromatic protons in furan/thiophene at δ 6.0–8.0 ppm) .

- X-ray crystallography : Determines bond lengths, angles, and molecular geometry, critical for confirming stereochemistry .

- Mass spectrometry (MS) : Validates molecular weight (397.49 g/mol) and fragmentation patterns .

How can researchers elucidate the mechanism of action for this compound’s anti-inflammatory activity?

Q. Advanced

- In vitro enzyme assays : Measure COX-II inhibition (IC₅₀ values) using recombinant enzymes and substrate analogs (e.g., arachidonic acid) .

- Molecular docking : Predict binding affinity to COX-II’s active site, focusing on interactions between the hydroxyl group and Arg120/His90 residues .

- Kinetic studies : Use surface plasmon resonance (SPR) to assess binding kinetics (kₒₙ/kₒff) and competitive inhibition .

What computational approaches are suitable for modeling this compound’s electronic properties and reactivity?

Q. Advanced

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes .

- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic parameters (e.g., logP, bioavailability) .

How should contradictory data on bioactivity (e.g., varying IC₅₀ values across studies) be addressed?

Q. Advanced

- Orthogonal assays : Validate results using distinct methods (e.g., fluorometric vs. colorimetric enzyme assays) .

- Purity verification : Re-test compounds after rigorous purification (e.g., preparative HPLC) to rule out impurity-driven artifacts .

- Standardized protocols : Align experimental conditions (pH, temperature, solvent) with published guidelines .

What methodologies are recommended for evaluating the compound’s stability under varying pH and temperature conditions?

Q. Basic

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to quantify degradation products .

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperature) .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Advanced

- Functional group substitution : Replace the hydroxyl group with methyl or acetyl to test hydrogen bonding’s role in COX-II inhibition .

- Heterocycle modification : Swap thiophene with pyrrole or pyridine to evaluate aromatic π-stacking effects on enzyme binding .

- Pharmacophore modeling : Identify critical moieties (e.g., furan carboxamide) for activity using 3D-QSAR .

What experimental strategies are used to assess toxicity and pharmacokinetics in preclinical models?

Q. Advanced

- In vitro cytotoxicity : MTT assays on human cell lines (e.g., HepG2, HEK293) to determine CC₅₀ values .

- In vivo pharmacokinetics : Administer the compound to rodents and measure plasma half-life (t₁/₂), Cₘₐₓ, and tissue distribution via LC-MS/MS .

- Metabolite profiling : Use liver microsomes to identify Phase I/II metabolites and potential toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.